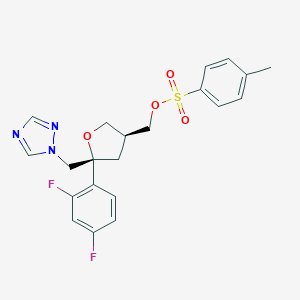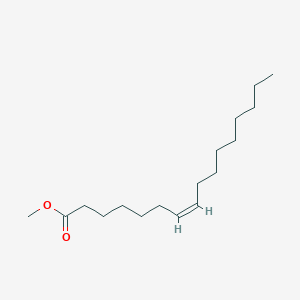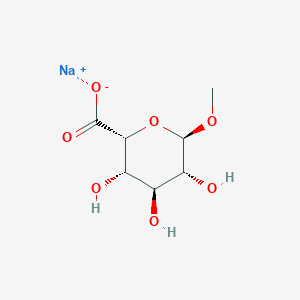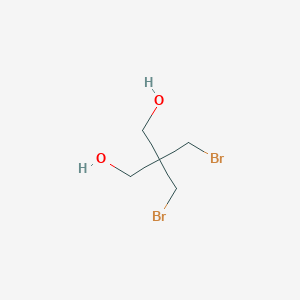![molecular formula C15H11Cl2N3O3S B029028 6-(2,6-二氯苯基)-8-甲基-2-甲基磺酰基-8H-吡啶并[2,3-d]嘧啶-7-酮 CAS No. 185039-48-9](/img/structure/B29028.png)
6-(2,6-二氯苯基)-8-甲基-2-甲基磺酰基-8H-吡啶并[2,3-d]嘧啶-7-酮
描述
6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one, also known as 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one, is a useful research compound. Its molecular formula is C15H11Cl2N3O3S and its molecular weight is 384.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成新衍生物
该化合物参与了新的吡啶并[2,3-d]嘧啶和嘧啶并[4,5-d][1,3]恶嗪衍生物的合成 . 环化涉及活化的CH2基团和乙酰基羰基,从而产生吡啶并[2,3-d]嘧啶-7-酮衍生物 .
抗增殖活性
这类化合物表现出抗增殖活性 . 属于吡啶并[2,3-d]嘧啶-5-酮衍生物的化合物API-1是一种很有前途的抗增殖剂 .
抗菌活性
吡啶并[2,3-d]嘧啶,包括该化合物,已显示出抗菌活性 .
抗炎和镇痛活性
降压活性
抗组胺活性
酪氨酸激酶抑制
该化合物是一种细胞渗透的、口服生物利用度高的、ATP竞争性的、广谱酪氨酸激酶抑制剂 . 它有效地阻断了PDGF-、EGF-和bFGF-刺激的受体磷酸化
作用机制
Target of Action
The primary target of this compound is the Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity protein kinase that plays a key role in the control of the eukaryotic cell cycle. It is involved in spindle assembly checkpoint signaling and helps in maintaining the genome stability.
Mode of Action
The compound interacts with its target, TTK, by binding to it with a strong affinity . This interaction inhibits the kinase activity of TTK, thereby disrupting the cell cycle progression. The compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site .
Biochemical Pathways
By inhibiting TTK, the compound affects the spindle assembly checkpoint signaling pathway. This pathway is crucial for ensuring proper chromosome segregation during cell division. When this pathway is disrupted, it can lead to genomic instability and cell death .
Pharmacokinetics
The compound exhibits good oral bioavailability . Its degree of lipophilicity allows it to diffuse easily into cells . .
Result of Action
The inhibition of TTK by the compound can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on TTK for survival and proliferation . Therefore, the compound has potential anticancer activity .
安全和危害
生化分析
Biochemical Properties
6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one plays a crucial role in biochemical reactions, particularly as an inhibitor of tyrosine kinases. Tyrosine kinases are enzymes that catalyze the phosphorylation of tyrosine residues in proteins, which is a key step in signal transduction pathways. This compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) kinase, which is involved in the regulation of cell growth and differentiation . The inhibition of EGFR kinase by 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one leads to the suppression of downstream signaling pathways that promote cell proliferation and survival .
Cellular Effects
The effects of 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways that are essential for cell survival . It affects cell function by inhibiting the phosphorylation of key signaling proteins, leading to the downregulation of gene expression involved in cell proliferation and survival . Additionally, 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one influences cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one exerts its effects through binding interactions with tyrosine kinases. The compound binds to the ATP-binding site of the kinase, thereby preventing the transfer of phosphate groups to tyrosine residues on substrate proteins . This inhibition of kinase activity leads to the suppression of downstream signaling pathways that are critical for cell proliferation and survival . Furthermore, 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one has been shown to induce changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one within cells and tissues are mediated by various transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a role in its efflux from cells . Additionally, binding proteins such as serum albumin can influence the distribution and localization of the compound in different tissues . These interactions affect the bioavailability and therapeutic efficacy of the compound .
Subcellular Localization
The subcellular localization of 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling proteins . Post-translational modifications, such as phosphorylation, can influence the targeting of the compound to specific subcellular compartments . Understanding the subcellular localization and its impact on the activity of the compound is essential for optimizing its therapeutic potential .
属性
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O3S/c1-20-13-8(7-18-15(19-13)24(2,22)23)6-9(14(20)21)12-10(16)4-3-5-11(12)17/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADVXFUKYQHVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442286 | |
| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185039-48-9 | |
| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

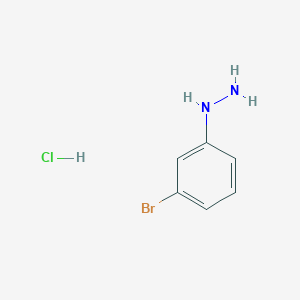


![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)
